molecular formula C6H10N4O B8282042 2-Amino-6-methoxy-4-pyrimidinemethanamine CAS No. 1108723-90-5

2-Amino-6-methoxy-4-pyrimidinemethanamine

Cat. No. B8282042
M. Wt: 154.17 g/mol
InChI Key: QZTAPMFBKDDOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08299267B2

Procedure details

10% Pd/C (0.010 g) was added to a stirred solution of 2-amino-6-methoxypyrimidine-4-carbonitrile (0.107 g, 0.71 mmol, 1 eq) in 4 ml HOAc. A H2 balloon (20 psi) was added. After 2 h the mixture was filtered through Celite. The filter cake was rinsed with MeOH. The organics were combined and the solvent was removed in vacuo. 1 N NaOH was added to pH>8 and the solvent was removed in vacuo. The residue was stirred in EtOAc (30 ml) and saturated aqueous NaHCO3 (1 ml). After 30 min Na2SO4 was added and the mixture was stirred for 10 min. The inorganics were filtered off, and the solvent was removed in vacuo yielding 0.1044 g (0.68 mmol, 95% yield) of the product.
Quantity
0.107 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[C:4]([O:10][CH3:11])[N:3]=1>CC(O)=O.[Pd]>[NH2:9][CH2:8][C:6]1[CH:5]=[C:4]([O:10][CH3:11])[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
0.107 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)C#N)OC
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
0.01 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred in EtOAc (30 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A H2 balloon (20 psi) was added
FILTRATION
Type
FILTRATION
Details
After 2 h the mixture was filtered through Celite
Duration
2 h
WASH
Type
WASH
Details
The filter cake was rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
1 N NaOH was added to pH>8
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
After 30 min Na2SO4 was added
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The inorganics were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC(=NC(=C1)OC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.68 mmol
AMOUNT: MASS 0.1044 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.